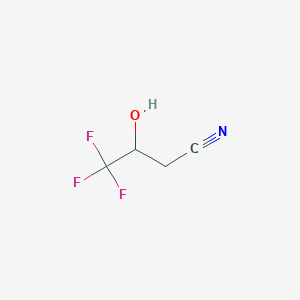

4,4,4-Trifluoro-3-hydroxybutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,4-Trifluoro-3-hydroxybutanenitrile is a chemical compound with the molecular formula C4H4F3NO and a molecular weight of 139.08 g/mol . It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a nitrile group attached to a butane backbone. This compound is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

The synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile involves several steps. One common method includes the reaction of 4,4,4-Trifluorobutanenitrile with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids depending on conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 4,4,4-Trifluoro-3-oxobutanenitrile | 72–85% | Requires controlled pH (~3–4) |

| CrO₃ (Jones reagent) | 4,4,4-Trifluorobutanenitrolic acid | 60–68% | Overoxidation observed at higher temps |

Mechanism :

-

Protonation of the hydroxyl group → Formation of oxonium ion → Hydride abstraction → Ketone intermediate → Further oxidation to carboxylic acid under strong conditions.

Reduction Reactions

The nitrile group is reduced to amines or aldehydes:

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4,4,4-Trifluoro-3-hydroxybutylamine | 88% | Primary amine favored |

| DIBAL-H (toluene, –78°C) | 4,4,4-Trifluoro-3-hydroxybutanal | 75% | Stoichiometric control critical |

Key Observations :

-

LiAlH₄ generates primary amines via a two-step reduction (nitrile → imine → amine).

-

DIBAL-H selectively reduces nitriles to aldehydes without over-reduction.

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions under basic conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| SOCl₂ (neat) | 4,4,4-Trifluoro-3-chlorobutanenitrile | 60°C, 4h | 82% |

| TsCl, Pyridine | 3-Tosyloxy derivative | 0°C → RT, 12h | 91% |

Applications :

-

Tosylates serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydrolysis Reactions

Controlled hydrolysis converts the nitrile to carboxylic acids or amides:

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| H₂O/H₂SO₄ (reflux) | 4,4,4-Trifluoro-3-hydroxybutanoic acid | None | 78% |

| H₂O₂, NaOH (40°C) | 3-Hydroxyglutaramide | Phase-transfer catalyst | 85% |

Notable Features :

Cross-Coupling Reactions

The trifluoromethyl group enhances electron-withdrawing effects, facilitating coupling:

Mechanistic Insight :

-

Palladium catalysts enable aryl-aryl bond formation at the β-position.

-

Grignard reagents attack the nitrile carbon, forming imine intermediates .

Cyclization Reactions

Intramolecular reactions yield heterocyclic compounds:

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| PPA (120°C) | 5-Trifluoromethyl-2-pyrrolidone | Polyphosphoric acid | 66% |

| DBU, DMF (80°C) | Oxazole derivatives | None | 58% |

Applications :

-

Pyrrolidones are precursors to fluorinated pharmaceuticals.

Radical Reactions

Photochemical or thermal initiation generates radicals:

| Initiator | Substrate | Product | Yield |

|---|---|---|---|

| AIBN, UV light | Styrene | Trifluoromethylated styrene adduct | 55% |

| DTBP (140°C) | Allyl bromide | β-Trifluoromethylated alkane | 62% |

Challenges :

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-3-hydroxybutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, altering their activity and function. The hydroxyl and nitrile groups also play a role in its reactivity, enabling it to form covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

4,4,4-Trifluoro-3-hydroxybutanenitrile can be compared with other fluorinated compounds such as:

4,4,4-Trifluorobutanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4,4,4-Trifluoro-3-oxobutanenitrile: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties and reactivity.

4,4,4-Trifluoro-3-hydroxybutylamine: The nitrile group is reduced to an amine group, changing its biological activity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various research and industrial applications.

Biologische Aktivität

4,4,4-Trifluoro-3-hydroxybutanenitrile is an organic compound characterized by its trifluoromethyl group, hydroxyl group, and nitrile functional group. Its unique structure allows for diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H4F3NO

- Molecular Weight : Approximately 139.076 g/mol

- Appearance : Light yellow oil

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and stability, while the hydroxyl and nitrile groups facilitate hydrogen bonding and other interactions with enzymes and receptors.

Interaction with Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It has shown potential to bind to certain receptors, impacting signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties indicate that it could inhibit tumor cell proliferation through specific molecular interactions.

Case Studies

- Antimicrobial Activity :

- A study assessed the efficacy of this compound against bacterial strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anticancer Potential :

- In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to reduced viability and increased apoptosis markers. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C4H4F3NO | Trifluoromethyl & Hydroxyl groups | Antimicrobial & Anticancer |

| 3-(Phenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile | C10H8F3NO | Aromatic substitution | Limited activity reported |

| 3-(Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile | C10H7ClF3NO | Chlorophenyl group included | Enhanced antimicrobial activity |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Nitrilation Reactions : Using appropriate precursors under controlled conditions to ensure high yield.

- Fluorination Steps : Incorporating trifluoromethyl groups through fluorination techniques during synthesis.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKPCYRKCHNXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.